Mezlocillin impurity II

Description

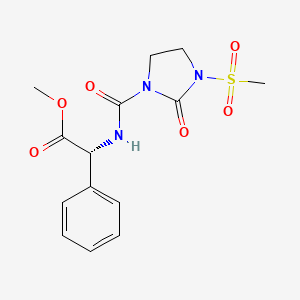

Structure

3D Structure

Properties

Molecular Formula |

C14H17N3O6S |

|---|---|

Molecular Weight |

355.37 g/mol |

IUPAC Name |

methyl (2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetate |

InChI |

InChI=1S/C14H17N3O6S/c1-23-12(18)11(10-6-4-3-5-7-10)15-13(19)16-8-9-17(14(16)20)24(2,21)22/h3-7,11H,8-9H2,1-2H3,(H,15,19)/t11-/m1/s1 |

InChI Key |

UHGSRPQOKQEZSO-LLVKDONJSA-N |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CC=C1)NC(=O)N2CCN(C2=O)S(=O)(=O)C |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)NC(=O)N2CCN(C2=O)S(=O)(=O)C |

Origin of Product |

United States |

Structural Characterization and Elucidation of Mezlocillin Impurity Ii

Identification as a Mixture of Diastereomers

Mezlocillin (B1676548) Impurity II has been identified as a mixture of diastereomers. This diastereomeric nature arises from the presence of multiple chiral centers within the molecule. The specific spatial arrangement of substituents around these chiral centers differs between the diastereomers, leading to distinct, yet closely related, chemical entities. The formation of these isomers can occur during the synthesis of Mezlocillin, highlighting the importance of stringent control over reaction conditions.

Isolation and Purification Methodologies

The separation of the diastereomeric mixture of Mezlocillin Impurity II from the parent drug and other related substances presents a significant analytical challenge due to their similar physicochemical properties. Advanced chromatographic techniques are essential for obtaining the individual diastereomers or an enriched mixture in a state of high purity, which is a prerequisite for definitive structural analysis.

Preparative Chromatography Techniques

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation of pharmaceutical impurities. For this compound, reversed-phase preparative HPLC is commonly employed. This method utilizes a non-polar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.

A typical preparative HPLC approach for isolating Mezlocillin impurities involves the following:

Column: A C18 column with a large internal diameter and particle size suitable for high-loading capacity.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to achieve maximum resolution between Mezlocillin, Impurity II, and other related substances.

Detection: UV detection at a wavelength where all compounds of interest exhibit significant absorbance, typically around 210-230 nm.

Fraction Collection: Fractions are collected based on the retention time of the target impurity peaks. These fractions are then pooled and concentrated to yield the isolated impurity.

| Parameter | Typical Conditions |

| Instrument | Preparative High-Performance Liquid Chromatography (HPLC) |

| Column | C18, 250 mm x 21.2 mm, 5 µm |

| Mobile Phase A | 0.01 M Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of Mezlocillin and its impurities |

| Flow Rate | 20-50 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | Dependent on sample concentration and column capacity |

Advanced Separation Strategies for Isomers and Related Impurities

Given the diastereomeric nature of this compound, more specialized separation techniques may be required to resolve the individual isomers.

Chiral Chromatography: The use of chiral stationary phases (CSPs) in HPLC can enable the separation of enantiomers and diastereomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving stereoisomers. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the analytes, leading to differential retention times.

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of chiral compounds and isomers. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a polar co-solvent. SFC can offer faster separations and reduced solvent consumption compared to HPLC. The unique properties of supercritical fluids can lead to different selectivity for closely related isomers.

Two-Dimensional Liquid Chromatography (2D-LC): For highly complex mixtures, 2D-LC provides enhanced resolving power. In this approach, a fraction from the first dimension of separation is transferred to a second column with a different selectivity for further separation. For instance, a reversed-phase separation in the first dimension could be coupled with a chiral or HILIC (Hydrophilic Interaction Liquid Chromatography) separation in the second dimension to resolve the diastereomers of Impurity II from co-eluting peaks. nih.gov

Spectroscopic Characterization Techniques

Once isolated and purified, this compound is subjected to a battery of spectroscopic analyses to definitively determine its chemical structure.

High-Resolution Mass Spectrometry (HRMS and MSⁿ) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry is a critical tool for obtaining the accurate mass of the impurity, which in turn allows for the determination of its elemental composition. Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers provide the necessary mass accuracy.

Further structural information is gleaned from tandem mass spectrometry (MSⁿ) experiments. In these experiments, the precursor ion of the impurity is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the identification of its core structure and the location of substituents. The structures of Mezlocillin impurities are often deduced based on high-resolution MSⁿ data. nih.gov

| Technique | Information Obtained |

| HRMS | Accurate mass measurement, determination of elemental composition |

| MSⁿ | Fragmentation pattern, structural information of subunits |

While specific fragmentation data for this compound is not publicly available in detail, a general approach would involve comparing its fragmentation pattern to that of Mezlocillin to identify structural modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of the chemical structure of organic molecules. A suite of NMR experiments is typically performed to piece together the molecular puzzle.

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity to neighboring protons through spin-spin coupling.

¹³C NMR (Carbon NMR): This experiment reveals the number of different types of carbon atoms in the molecule and their chemical environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through two or three bonds).

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons to which they are attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for connecting different structural fragments and identifying quaternary carbons.

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group Analysis

Spectroscopic techniques are pivotal in the structural elucidation of pharmaceutical impurities. For this compound, Infrared (IR) and Ultraviolet (UV) spectroscopy provide valuable insights into its functional group composition and electronic structure, which are essential for confirming its identity and understanding its chemical properties.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful analytical technique for identifying the various functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit a complex pattern of absorption bands, each corresponding to the vibrational frequency of specific bonds within its structure. Based on its putative structure, the key functional groups expected to be identified include hydroxyl, amine, amide, carbonyl of a carboxylic acid, and a sulfonyl group.

The presence of a broad absorption band in the region of 3500-3200 cm⁻¹ would be indicative of O-H stretching vibrations, likely from the carboxylic acid group and any absorbed water. N-H stretching vibrations from the amide and urea (B33335) moieties are expected to appear in the same region, typically as sharper peaks.

The carbonyl (C=O) stretching region, usually between 1800 and 1600 cm⁻¹, is particularly informative for this compound. Distinct absorption bands are anticipated for the various carbonyl groups within the molecule:

Amide C=O stretch: Typically observed around 1680-1630 cm⁻¹.

Urea C=O stretch: Generally appears at a slightly lower frequency than amides, in the range of 1650-1600 cm⁻¹.

Carboxylic acid C=O stretch: Expected to be a strong band around 1725-1700 cm⁻¹.

The sulfonyl group (SO₂) in the imidazolidine (B613845) ring is expected to produce strong, characteristic asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The presence of a phenyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 3500-3200 (broad) | Stretching |

| N-H (Amide/Urea) | 3500-3200 | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=O (Carboxylic Acid) | 1725-1700 | Stretching |

| C=O (Amide) | 1680-1630 | Stretching |

| C=O (Urea) | 1650-1600 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| S=O (Sulfone) | 1350-1300 (asymmetric) | Stretching |

| S=O (Sulfone) | 1160-1120 (symmetric) | Stretching |

| C-N | 1350-1000 | Stretching |

| C-O | 1300-1000 | Stretching |

Note: The exact positions of the absorption bands can be influenced by the molecular environment, including hydrogen bonding and the physical state of the sample.

Ultraviolet (UV) Spectroscopy

UV spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the presence of chromophores. For this compound, the primary chromophore is the phenyl group attached to the acetamido side chain.

The amide and urea functionalities also contribute to the UV absorption, primarily in the far UV region (below 200 nm). However, the absorption from the phenyl group is expected to be the most prominent feature in the near UV spectrum. Any shift in the absorption maximum (λmax) or change in the molar absorptivity (ε) compared to related compounds can provide valuable structural information.

Table 2: Predicted Ultraviolet Absorption Data for this compound

| Chromophore | Predicted λmax (nm) | Type of Transition |

| Phenyl Group | ~ 200-220 | π → π* (E2-band) |

| Phenyl Group | ~ 250-270 | π → π* (B-band) |

| Amide/Urea Carbonyl | < 200 | n → π* |

The analysis of the UV spectrum is crucial for the quantitative analysis of this compound, as the absorbance at a specific wavelength is directly proportional to its concentration, following the Beer-Lambert law. This is particularly useful in quality control settings for monitoring the levels of this impurity in Mezlocillin drug substance and product.

Mechanistic Studies on the Formation of Mezlocillin Impurity Ii

Synthesis-Related Impurity Formation

The formation of impurities during the synthesis of Mezlocillin (B1676548) is a significant concern for pharmaceutical manufacturers. The molecular complexity of Mezlocillin, a ureidopenicillin, lends itself to the potential for various side reactions and the carryover of impurities from starting materials and intermediates.

Precursor Impurities and Reactant Side Reactions

The synthesis of Mezlocillin typically involves the acylation of 6-aminopenicillanic acid (6-APA) with an activated side chain. One common synthetic route starts from ampicillin (B1664943). The purity of these starting materials is paramount, as any impurities present can react in subsequent steps to form new, undesired compounds. For instance, impurities in the 6-APA core or the activated side-chain precursor can lead to the formation of structurally related impurities that may be difficult to separate from the final product.

Side reactions involving the reactive functional groups of the precursors are another major source of impurities. For example, the amino group of ampicillin is highly nucleophilic and can participate in unintended reactions if not properly protected or if reaction conditions are not meticulously controlled.

Role of Intermediates in Impurity Generation (e.g., Acyl Chlorides)

The activation of the carboxylic acid of the side chain is a critical step in the synthesis of Mezlocillin. This is often achieved by converting the acid to a more reactive species, such as an acyl chloride. While necessary for the desired acylation of 6-APA, these highly reactive intermediates can also participate in a number of side reactions that generate impurities.

For instance, the acyl chloride intermediate can react with water, if present, to hydrolyze back to the carboxylic acid, reducing the yield of the desired product. More critically, it can react with other nucleophiles present in the reaction mixture, leading to the formation of byproducts. The stability of the acyl chloride is also a factor; decomposition under the reaction conditions can introduce further impurities.

A patent for the preparation of Mezlocillin highlights a process where Ampicillin trihydrate reacts with 1-chlorocarbonyl-3-methylsulfonyl-2-imidazolidinone under alkaline conditions. google.com This process aims for a high molar yield and low impurity levels, underscoring the importance of controlling the reaction of the acylating agent. google.com

Influence of Synthetic Route and Process Parameters

The choice of synthetic route and the precise control of process parameters are crucial in minimizing the formation of Mezlocillin impurity II and other related substances. Different synthetic strategies may involve different intermediates and reaction conditions, each with its own impurity profile.

Key process parameters that can influence impurity formation include:

Temperature: Higher temperatures can accelerate side reactions and degradation of both reactants and products.

pH: The pH of the reaction mixture can significantly affect the reactivity of functional groups and the stability of the penicillin nucleus.

Reaction Time: Prolonged reaction times can lead to an increase in the formation of degradation products.

Solvent System: The choice of solvent can influence the solubility of reactants and intermediates, as well as the rates of desired and undesired reactions.

A Chinese patent describes a preparation process for Mezlocillin that aims to achieve a high-purity product with a total of related substances of less than 1.5% by carefully controlling the reaction and crystallization conditions. google.com This demonstrates the critical role of process optimization in impurity control.

Degradation Pathways of Mezlocillin Leading to Impurity II

Mezlocillin, like other β-lactam antibiotics, is susceptible to degradation under various conditions. A significant degradation pathway leads to the formation of this compound. Understanding these degradation mechanisms is essential for ensuring the quality and stability of Mezlocillin formulations. A study identified eleven degradation impurities of mezlocillin formed in environments containing water, oxygen, high temperature, acid, and base. nih.govnih.gov

The chemical structure of this compound, identified as (2R,4S)-2-[(S)-carboxy-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, reveals that it is a product of the hydrolytic cleavage of the β-lactam ring. nih.gov

Hydrolytic Degradation Mechanisms

Hydrolysis is a primary degradation pathway for penicillins. nih.gov The strained β-lactam ring in the Mezlocillin molecule is susceptible to nucleophilic attack by water, leading to its opening and the formation of inactive degradation products.

The formation of this compound is a direct consequence of this hydrolytic cleavage. The mechanism involves the attack of a water molecule on the carbonyl carbon of the β-lactam ring. This leads to the formation of a tetrahedral intermediate, which then collapses to break the amide bond of the β-lactam ring, resulting in the formation of a penicilloic acid derivative, which is this compound.

The rate of hydrolytic degradation is significantly influenced by pH. Studies on the degradation of Mezlocillin have shown that the extent of degradation is pH-dependent. veeprho.com Both acidic and basic conditions can catalyze the hydrolysis of the β-lactam ring. For instance, after an 8-hour incubation at pH 9.0, the concentration of mezlocillin decreased to 50% of its initial concentration. veeprho.com A comprehensive study on Mezlocillin degradation confirmed that hydrolysis leads to the formation of several impurities, designated as impurities I, IV, V, and X. nih.govnih.gov

Table 1: Influence of pH on Mezlocillin Degradation

| pH | Degradation after 8 hours at 37°C |

|---|---|

| 5.0 (in fresh human urine) | No observable degradation veeprho.com |

| 7.6 (in fresh human plasma) | No more than 5% degradation veeprho.com |

This table is interactive. You can sort and filter the data.

Oxidative Degradation Processes

Table 2: Identified Degradation Impurities of Mezlocillin

| Impurity | Formation Pathway |

|---|---|

| Impurity I | Hydrolysis nih.govnih.gov |

| Impurity III | Methanolysis nih.govnih.gov |

| Impurity IV | Hydrolysis nih.govnih.gov |

| Impurity V | Hydrolysis nih.govnih.gov |

| Impurities VI, VII, IX | Isomers of Mezlocillin nih.govnih.gov |

| Impurity X | Hydrolysis nih.govnih.gov |

This table is interactive. You can sort and filter the data.

Photolytic Degradation Pathways

The exposure of mezlocillin to light can initiate degradation, contributing to the formation of this compound. The primary mechanism in the photolytic degradation of penicillins involves the absorption of light energy, which can lead to the cleavage of the strained β-lactam ring. While specific photolytic studies exclusively targeting mezlocillin are not extensively detailed in publicly available literature, the general principles of penicillin photochemistry can be applied.

The process likely begins with the excitation of the mezlocillin molecule upon absorbing photons. This excitation can lead to several photochemical reactions, including the homolytic or heterolytic cleavage of the β-lactam bond. The presence of chromophores within the mezlocillin structure can influence the absorption of light and the subsequent degradation pathways. The phenyl group in the acyl side chain, for instance, can act as a photosensitizer, potentially accelerating the degradation process. The formation of this compound via photolysis would proceed through the hydrolytic opening of the β-lactam ring, facilitated by the absorbed light energy.

Further research is required to fully elucidate the specific intermediates and quantum yields associated with the photolytic conversion of mezlocillin to Impurity II.

Thermal Degradation Kinetics and Products

Elevated temperatures significantly accelerate the degradation of mezlocillin, with the formation of this compound being a primary outcome. The inherent strain in the four-membered β-lactam ring makes it susceptible to thermal cleavage. The kinetics of this degradation are influenced by temperature, pH, and the presence of catalysts.

The formation of this compound from mezlocillin is a result of the hydrolysis of the β-lactam ring, a reaction that is notably temperature-dependent. Studies on the thermal stability of penicillins generally show that the degradation follows first-order kinetics. The rate of degradation increases with increasing temperature, as described by the Arrhenius equation, which relates the rate constant of a chemical reaction to the absolute temperature and the activation energy of the reaction.

One study investigating the degradation of mezlocillin in a borate (B1201080) buffer at 37°C demonstrated that the concentration of mezlocillin decreased to 50% of its initial value after 8 hours at a pH of 9.0. nih.gov This indicates a significant rate of thermal degradation under mildly alkaline conditions.

Table 1: Thermal Degradation of Mezlocillin at 37°C

| Time (hours) | Mezlocillin Concentration (%) at pH 9.0 |

| 0 | 100 |

| 8 | 50 |

This table illustrates the percentage of mezlocillin remaining over time at 37°C and pH 9.0, highlighting the thermal lability of the compound.

The primary product of this thermal degradation pathway is this compound, the corresponding penicilloic acid. The structure of this impurity is characterized by the opening of the β-lactam ring, resulting in the formation of a carboxylic acid and a secondary amine.

Impact of Environmental Factors (e.g., pH, Solvent Systems) on Impurity Formation

The formation of this compound is highly dependent on environmental factors, most notably pH and the solvent system. The hydrolysis of the β-lactam ring is catalyzed by both acids and bases.

pH: The rate of hydrolysis of penicillins, including mezlocillin, exhibits a U-shaped pH-rate profile, with the minimum rate of degradation typically occurring in the slightly acidic to neutral pH range (around pH 6-7). In both acidic and alkaline conditions, the rate of hydrolysis increases significantly.

Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the β-lactam ring can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: In alkaline solutions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the β-lactam ring, leading to its cleavage.

The aforementioned study on mezlocillin degradation at 37°C highlights the significant impact of alkaline pH, with a half-life of 8 hours at pH 9.0. nih.gov In contrast, at a more neutral pH of 7.6, the degradation was minimal (less than 5%) over a 6-hour period, and at pH 5.0, no degradation was observed within the same timeframe. nih.gov

Table 2: Effect of pH on Mezlocillin Degradation

| pH | Degradation after 6-8 hours at 37°C |

| 5.0 | No observable degradation |

| 7.6 | < 5% |

| 9.0 | 50% |

This table summarizes the influence of pH on the degradation of mezlocillin, demonstrating its increased instability in alkaline conditions.

Solvent Systems: The polarity and protic nature of the solvent can also influence the rate of this compound formation. Protic solvents, such as water and alcohols, can participate in the hydrolysis reaction by acting as nucleophiles. The presence of water is a critical factor, as it is a reactant in the hydrolysis process. In non-aqueous or low-water content formulations, the rate of formation of this compound is expected to be significantly reduced.

Investigation of Polymerization Mechanisms Forming Related Impurities

In addition to hydrolysis to form this compound, mezlocillin can undergo polymerization, leading to the formation of higher molecular weight impurities. Polymerization is a significant degradation pathway for penicillins and can be a cause for concern due to the potential for immunogenic reactions.

The mechanism of polymerization typically involves the nucleophilic attack of an amino group of one mezlocillin molecule on the electrophilic carbonyl carbon of the β-lactam ring of another mezlocillin molecule. This results in the formation of a dimeric species. This process can continue, leading to the formation of trimers and higher-order polymers.

The rate and extent of polymerization are influenced by several factors, including:

Concentration: Higher concentrations of mezlocillin in solution can lead to an increased rate of polymerization.

pH: The pH of the solution can affect the nucleophilicity of the attacking amino group.

Temperature: Elevated temperatures can accelerate the rate of polymerization.

While this compound (the penicilloic acid) is not a direct precursor to these polymers, its formation represents a competing degradation pathway. The conditions that favor hydrolysis (e.g., high pH) can also influence the rate of polymerization, although the specific mechanisms differ. The study of polymerization is crucial for understanding the complete degradation profile of mezlocillin and for developing strategies to minimize the formation of all related impurities.

Advanced Analytical Methodologies for Detection, Separation, and Quantification of Mezlocillin Impurity Ii

Chromatographic Separation Techniques

Chromatography remains the cornerstone of pharmaceutical impurity analysis, offering high-resolution separation of complex mixtures. For Mezlocillin (B1676548) Impurity II, a variety of liquid chromatography techniques are particularly well-suited, given the polar and non-volatile nature of the compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of Mezlocillin and its related substances. The development of a stability-indicating HPLC method is crucial for resolving Mezlocillin Impurity II from the active pharmaceutical ingredient (API) and other potential impurities.

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of Mezlocillin impurities would involve a C18 analytical column. nih.gov Method development would focus on optimizing the mobile phase composition, typically a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol), to achieve the desired separation. The pH of the aqueous phase is a critical parameter that influences the retention and peak shape of the acidic Mezlocillin and its impurities. Gradient elution is often employed to ensure the timely elution of all components with good resolution. Detection is commonly performed using a UV detector, as the beta-lactam structure possesses a chromophore.

Table 1: Illustrative HPLC Method Parameters for Mezlocillin Impurity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.05 M Potassium Phosphate Monobasic, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

This table represents a typical starting point for method development and may require further optimization for the specific separation of this compound.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Sensitivity

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. For the detection of trace-level impurities like this compound, UPLC coupled with mass spectrometry (MS) is a powerful tool.

A UPLC-MS/MS method has been successfully developed for the determination of a potential genotoxic impurity in Mezlocillin, demonstrating the high sensitivity of this technique. nih.govoup.com This approach can be adapted for this compound, especially if it is present at very low levels. The enhanced resolution of UPLC can effectively separate isomeric impurities, which can be a challenge with conventional HPLC. nih.gov

Table 2: Representative UPLC-MS/MS Parameters for Trace Impurity Analysis in Mezlocillin

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for impurity separation |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Detection | Triple Quadrupole Mass Spectrometer (MS/MS) |

Two-Dimensional Liquid Chromatography (2D LC) for Complex Impurity Profiling

For complex samples containing numerous impurities that may co-elute in a single chromatographic run, two-dimensional liquid chromatography (2D LC) offers a significant advantage in peak capacity and resolving power. chromatographyonline.com

In multiple heart-cutting 2D LC, specific sections (hearts) of the eluent from the first dimension (1D) column are selectively transferred to a second dimension (2D) column with a different stationary phase for further separation. This technique is particularly useful for resolving impurities that are closely eluted with the main peak or other impurities. A study on the impurity profile of Mezlocillin utilized multiple heart-cutting 2D-LC coupled with ion trap time-of-flight mass spectrometry (IT-TOF-MS) to separate and characterize eleven degradation impurities and one polymerized impurity. nih.gov This approach allows for the use of a non-volatile mobile phase in the first dimension, which is often necessary for optimal separation, while the second dimension employs a volatile mobile phase compatible with MS detection. nih.govresearchgate.net

Polymerized impurities are a known issue with penicillin-type antibiotics. Size Exclusion Chromatography (SEC) separates molecules based on their size in solution. By coupling SEC with RP-HPLC in a 2D LC setup, a comprehensive analysis of both polymerized and smaller degradation impurities can be achieved. Research has shown that a high-performance size exclusion chromatography (HPSEC) method can be combined with an RP-HPLC method to effectively separate and detect polymerized impurities in Mezlocillin. nih.govnih.gov This comprehensive approach ensures that a wide range of potential impurities, including oligomers of this compound, are adequately controlled.

Table 3: Example 2D LC Configuration for Mezlocillin Impurity Profiling

| Dimension | Column | Mobile Phase | Purpose |

| First Dimension (1D) | TSK-gel G2000SWxl (SEC) | Phosphate Buffer | Separation of polymerized impurities by size |

| Second Dimension (2D) | C18 (RP-HPLC) | Acetonitrile/Water with Volatile Buffer | High-resolution separation of transferred fractions |

Hyphenated Mass Spectrometry Techniques for Identification and Quantification

The identification and quantification of pharmaceutical impurities such as this compound are greatly facilitated by hyphenated mass spectrometry techniques. These methods combine the separation power of chromatography with the high sensitivity and specificity of mass spectrometry, enabling the analysis of complex mixtures and the detection of trace-level components.

LC-MS/MS and UPLC-MS/MS for Trace Level Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its high-performance counterpart, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are powerful tools for the trace-level analysis of impurities in drug substances. benthamdirect.comnih.govnih.gov These techniques are particularly well-suited for the quantitative analysis of known impurities like this compound. The chromatographic system separates the impurity from the active pharmaceutical ingredient (API) and other matrix components, after which the tandem mass spectrometer provides highly selective and sensitive detection. benthamdirect.comnih.govnih.gov

The triple quadrupole mass analyzer, often used in these applications, operates in multiple reaction monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion of the target impurity, which is then fragmented in the collision cell. The third quadrupole is set to monitor a specific product ion, creating a highly specific analytical signal. This approach minimizes background noise and allows for the accurate quantification of impurities at very low concentrations. ufl.edu A validated LC-MS/MS method for the determination of mezlocillin in plasma demonstrated a lower limit of quantification of 0.025 μg/mL, showcasing the high sensitivity of this technique. benthamdirect.com

Ion Trap/Time-of-Flight (IT-TOF) Mass Spectrometry for High-Resolution Data and MSⁿ Capabilities

For the structural elucidation of unknown impurities or for confirmation of the identity of known impurities, high-resolution mass spectrometry (HRMS) techniques such as ion trap/time-of-flight (IT-TOF) mass spectrometry are invaluable. nih.govjenck.com The IT-TOF instrument combines the capabilities of an ion trap for multi-stage fragmentation (MSⁿ) with the high mass accuracy of a time-of-flight analyzer. jenck.com This allows for the determination of the elemental composition of the impurity and its fragments, providing crucial information for structural identification. nih.govresearchgate.net A study on the impurity profile of mezlocillin sodium utilized two-dimensional liquid chromatography coupled with IT-TOF MS to separate and characterize eleven degradation impurities and one polymerized impurity. nih.gov The high-resolution MSⁿ data were instrumental in deducing the structures of these impurities. nih.gov

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry for Accurate Mass Measurement

Quadrupole time-of-flight (Q-TOF) mass spectrometry is another powerful HRMS technique that provides accurate mass measurements for both precursor and product ions. hpst.czalmacgroup.comnih.govbruker.com This high degree of mass accuracy, often in the sub-ppm range, allows for the confident determination of the elemental composition of an impurity, a critical step in its identification. hpst.czalmacgroup.com Q-TOF systems can be coupled with liquid chromatography to provide an efficient workflow for impurity profiling. hpst.cz The combination of chromatographic separation with high-resolution MS and MS/MS analysis enables the detection and structural elucidation of trace-level impurities in drug substances. hpst.czalmacgroup.com The use of advanced data processing algorithms further aids in the identification process. hpst.cz

Method Development and Validation for Impurity Quantification

To ensure that an analytical method is suitable for its intended purpose, it must be properly developed and validated. pnrjournal.comnih.govresearchgate.net The validation process for a quantitative impurity method typically involves assessing several key parameters, as outlined by regulatory bodies such as the International Council for Harmonisation (ICH). globalresearchonline.netsphinxsai.com

Establishment of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. pharmavalidation.inresearchgate.netyoutube.com For impurity analysis, it is crucial that the LOQ is sufficiently low to allow for the accurate measurement of the impurity at or below its specification limit. uspnf.com The determination of LOD and LOQ can be based on several approaches, including the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. pharmavalidation.inyoutube.com

Table 1: Illustrative LOD and LOQ Values for a Pharmaceutical Impurity

| Parameter | Value | Method of Determination |

| Limit of Detection (LOD) | 0.01 µg/mL | Signal-to-Noise Ratio (3:1) |

| Limit of Quantification (LOQ) | 0.03 µg/mL | Signal-to-Noise Ratio (10:1) |

The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Assessment of Linearity, Accuracy, Precision, and Robustness

Linearity: The linearity of an analytical method is its ability to produce results that are directly proportional to the concentration of the analyte within a given range. pharmavalidation.inresearchgate.net This is typically demonstrated by analyzing a series of standards at different concentrations and evaluating the correlation coefficient (r²) of the resulting calibration curve, which should ideally be close to 1. pharmavalidation.inresearchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true value. globalresearchonline.netui.ac.id It is often assessed by performing recovery studies, where a known amount of the impurity is added to a sample matrix and the percentage of the added impurity that is recovered by the method is determined. ui.ac.idderpharmachemica.com

Precision: Precision is a measure of the variability of the results when the method is applied repeatedly to the same sample. researchgate.netui.ac.id It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). pharmavalidation.inui.ac.id

Robustness: The robustness of a method is its ability to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, and column temperature. nih.gov This provides an indication of the method's reliability during routine use.

Table 2: Example Validation Data for an Impurity Quantification Method

| Validation Parameter | Acceptance Criteria | Observed Result |

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (Repeatability, RSD) | ≤ 2.0% | 0.8% |

| Precision (Intermediate, RSD) | ≤ 3.0% | 1.5% |

The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Development of Stability-Indicating Methods

The development of stability-indicating analytical methods is a cornerstone of pharmaceutical quality control, ensuring that a drug's potency and purity are maintained over its shelf life. A stability-indicating method is defined as a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, excipients, or other potential impurities. medcraveonline.comajpsonline.com For Mezlocillin, such a method must be capable of unequivocally separating the parent drug from all its degradants, including the specifically identified this compound.

The foundation for developing a robust stability-indicating method lies in conducting forced degradation studies. dphen1.com These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing, such as high heat, humidity, light, and exposure to a wide pH range (acidic, basic, and neutral) and oxidizing agents. medcraveonline.com The goal is to intentionally generate degradation products to a level that allows for their detection and separation to be optimized. ajpsonline.com In the case of Mezlocillin, exposure to aqueous, acidic, and basic environments readily produces a series of degradation products through hydrolysis. nih.govresearchgate.net this compound, a penicilloic acid derivative, is a principal product of the hydrolytic cleavage of the beta-lactam ring, a characteristic degradation pathway for penicillin-class antibiotics. nih.govresearchgate.netnih.gov

Research on Mezlocillin's degradation profile under various stress conditions has been instrumental in developing suitable analytical methods. nih.govresearchgate.net These studies help to identify the likely degradation pathways and the number of impurities that need to be resolved by the chromatographic system. dphen1.com

Table 1: Representative Forced Degradation Conditions for Mezlocillin

| Stress Condition | Methodology | Primary Degradation Pathway | Key Degradation Products Formed |

|---|---|---|---|

| Acid Hydrolysis | Mezlocillin solution treated with an acid (e.g., 0.1 N HCl) at elevated temperature (e.g., 60°C). | Hydrolysis of the β-lactam ring. | This compound (Penicilloic Acid Derivative) and other related hydrolytic products. nih.govresearchgate.net |

| Base Hydrolysis | Mezlocillin solution treated with a base (e.g., 0.1 N NaOH) at room temperature. | Rapid hydrolysis of the β-lactam ring. | This compound (Penicilloic Acid Derivative) and other related hydrolytic products. nih.govresearchgate.net |

| Oxidative Degradation | Mezlocillin solution treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. | Oxidation of the sulfide (B99878) group in the thiazolidine (B150603) ring. | Mezlocillin sulfoxide (B87167) (Impurity XI). nih.govresearchgate.net |

| Thermal Degradation | Exposure of solid Mezlocillin or its solution to dry heat (e.g., 105°C). | Isomerization and other thermal decomposition pathways. | Isomers of Mezlocillin (Impurities VI, VII, IX). nih.govresearchgate.net |

| Photodegradation | Exposure of Mezlocillin solution to UV light as per ICH Q1B guidelines. | Complex photochemical reactions. | Various photolytic degradants. medcraveonline.com |

Once the degradation profile is understood, a chromatographic method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is developed to achieve separation. nih.gov The method development process involves optimizing several parameters, including the stationary phase (column chemistry), mobile phase composition (solvents, pH, buffer strength), flow rate, and detector wavelength. The specificity of the method for this compound is demonstrated by the complete resolution of its chromatographic peak from the peak of Mezlocillin and other degradation products. nih.gov Techniques such as two-dimensional liquid chromatography coupled with mass spectrometry (2D-LC/MS) have been employed to comprehensively study the impurity profile of Mezlocillin, providing high-resolution separation and structural elucidation of numerous impurities. nih.govresearchgate.netnih.gov

Table 2: Typical Chromatographic Conditions for a Stability-Indicating HPLC Method

| Parameter | Condition |

|---|---|

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) Detector. nih.gov |

| Column | C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size). nih.gov |

| Mobile Phase | Gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol). nih.gov |

| Flow Rate | Typically 1.0 mL/min. nih.gov |

| Detection Wavelength | UV detection at a wavelength where both Mezlocillin and this compound have adequate absorbance. |

| Column Temperature | Controlled ambient or elevated temperature (e.g., 30°C) to ensure reproducible retention times. |

| Injection Volume | Typically 10-20 µL. |

Strategies for Impurity Control and Mitigation in Mezlocillin Production

Process Optimization for Minimizing Impurity II Formation

The formation of impurities during the synthesis of a drug substance is often an unavoidable consequence of the chemical reactions and processing conditions involved. However, through careful process optimization, the levels of these impurities can be significantly minimized.

Control of Reaction Conditions during Synthesis

The synthesis of Mezlocillin (B1676548) involves a multi-step process where precise control of reaction parameters is crucial to ensure a high yield of the active pharmaceutical ingredient (API) and to minimize the formation of by-products and degradation products, including Mezlocillin Impurity II. While specific proprietary details of Mezlocillin synthesis are not publicly available, general principles for controlling impurities in penicillin synthesis are well-established.

This compound, identified as (2R,4S)-2-[(S)-carboxy-[[(2R)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, is a penicilloic acid derivative of Mezlocillin. nih.gov The formation of such impurities typically occurs through the hydrolysis of the β-lactam ring of the penicillin molecule. This degradation is highly dependent on factors such as pH, temperature, and the presence of moisture.

Key reaction conditions to control include:

pH: The stability of the β-lactam ring is highly pH-dependent. Both acidic and alkaline conditions can catalyze its hydrolytic cleavage. Therefore, maintaining a neutral or slightly acidic pH during the synthesis, work-up, and purification steps is critical to prevent the formation of this compound.

Temperature: Elevated temperatures can accelerate the rate of degradation reactions. Conducting reactions at the lowest effective temperature and minimizing exposure to high temperatures during downstream processing, such as distillation and drying, are essential control measures.

Moisture Content: The presence of water is a prerequisite for hydrolysis. Therefore, using anhydrous solvents and ensuring that all raw materials and intermediates have low water content can significantly reduce the formation of this compound.

Reaction Time: Prolonged reaction times can increase the likelihood of side reactions and degradation. Optimizing reaction kinetics to ensure complete conversion of starting materials in the shortest possible time is a key strategy for impurity control.

The following table summarizes the influence of reaction parameters on the formation of hydrolytic degradation products like this compound.

| Reaction Parameter | Impact on Impurity II Formation | Control Strategy |

| pH | High and low pH values catalyze the hydrolysis of the β-lactam ring. | Maintain pH in the optimal range (typically near neutral) through the use of buffer systems or controlled addition of acids/bases. |

| Temperature | Increased temperature accelerates the rate of hydrolysis. | Conduct reactions at the lowest feasible temperature and minimize exposure to heat during processing. |

| Moisture | Water is a reactant in the hydrolytic degradation process. | Use of anhydrous solvents, drying of starting materials and intermediates, and control of humidity in the manufacturing environment. |

| Reaction Time | Longer exposure to reaction conditions can lead to increased degradation. | Optimize reaction kinetics to minimize reaction time while ensuring complete conversion. |

Purification Techniques for Impurity Removal

Following the synthesis, purification steps are employed to remove process-related impurities and degradation products, including this compound, from the final drug substance. The choice of purification technique is based on the physicochemical properties of the API and the impurities.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. The selection of an appropriate solvent system is critical for the effective separation of Mezlocillin from the more polar this compound.

Chromatography: Chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), are highly effective for separating compounds with similar structures. veeprho.com While costly for large-scale production, chromatography can be used to achieve very high purity levels. Normal-phase or reverse-phase chromatography can be employed, depending on the polarity of the compounds to be separated.

Washing/Extraction: Washing the crude product with a solvent in which the impurity is soluble but the API is not can be a simple and effective purification step. Liquid-liquid extraction can also be used to separate the API from impurities based on their differential solubility in two immiscible liquid phases.

Impact of Manufacturing and Storage Conditions on Impurity Levels

The control of impurities is not limited to the synthesis and purification stages but extends to the entire manufacturing process and the storage of the final drug substance. The stability of Mezlocillin is influenced by various environmental factors that can lead to the formation of degradation products like Impurity II.

Studies on the degradation of Mezlocillin have shown that it is susceptible to hydrolysis under both acidic and basic conditions, as well as to oxidation and heat. nih.gov The following table summarizes the impact of different stress conditions on the degradation of Mezlocillin, which is indicative of the formation of impurities such as this compound.

| Stress Condition | Effect on Mezlocillin | Implication for Manufacturing and Storage |

| Acidic Hydrolysis | Significant degradation | Avoid contact with acidic substances. Control pH during formulation. |

| Basic Hydrolysis | Significant degradation | Avoid contact with alkaline substances. Control pH during formulation. nih.gov |

| Oxidation | Degradation occurs | Protect from oxidizing agents. Use of antioxidants in formulations may be considered. |

| Thermal Stress | Degradation at elevated temperatures | Store at controlled room temperature or as recommended. Avoid exposure to high temperatures during manufacturing and transport. |

| Photolytic Stress | Potential for degradation | Protect from light by using opaque packaging. |

To ensure the stability of Mezlocillin and control the levels of Impurity II, the following measures are essential during manufacturing and storage:

Environmental Control: Manufacturing areas should have controlled temperature and humidity.

Packaging: The drug substance should be stored in well-closed containers that protect it from moisture and light.

Excipient Compatibility: During the formulation of the drug product, the compatibility of Mezlocillin with all excipients must be thoroughly evaluated to prevent interactions that could lead to degradation.

Stability Testing: A comprehensive stability testing program is required to establish the shelf-life of the drug substance and drug product under recommended storage conditions and to monitor the formation of impurities over time.

Regulatory Framework for Impurity Control in Pharmaceutical Substances

The control of impurities in pharmaceutical substances is governed by a stringent regulatory framework established by international bodies and national regulatory authorities. The International Council for Harmonisation (ICH) has developed a series of guidelines that are widely adopted in Europe, Japan, and the United States.

International Council for Harmonisation (ICH) Guidelines (e.g., Q3A, Q3D, M7)

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. It establishes thresholds for impurities based on the maximum daily dose of the drug.

Reporting Threshold: The level at or above which an impurity must be reported in the regulatory submission.

Identification Threshold: The level at or above which the structure of an impurity must be determined.

Qualification Threshold: The level at or above which an impurity's safety must be established through toxicological studies.

For an identified impurity like this compound, its level in the final drug substance must be controlled below the qualification threshold. The following table illustrates the application of ICH Q3A thresholds for a hypothetical maximum daily dose of Mezlocillin.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% | 0.15% or 1.0 mg TDI (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

TDI: Total Daily Intake

ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline provides a framework for the assessment and control of impurities that have the potential to be mutagenic and therefore carcinogenic. For any new impurity, or for existing impurities present at higher levels, a mutagenicity assessment is required. This typically involves computational toxicology assessments and, if necessary, in vitro mutagenicity tests (e.g., Ames test). The structure of this compound would be assessed for any structural alerts for mutagenicity.

Pharmacopoeial Standards and Acceptance Criteria for Impurities

Major pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), establish standards for the quality of drug substances and drug products. These standards include tests for purity and limits for specified and unspecified impurities.

While the current USP monograph for "Mezlocillin Sodium" does not specifically list this compound, it does require a chromatographic purity test to control the levels of related substances. The acceptance criteria for impurities in a specific drug substance are often found in the respective monograph. For antibiotics, which may be produced by semi-synthesis or fermentation, specific guidelines on setting specifications for related impurities are also provided by regulatory bodies like the European Medicines Agency (EMA). europa.eu These guidelines provide thresholds for reporting, identification, and qualification of impurities in antibiotics.

The acceptance criteria for an individual specified impurity like this compound would be established based on data from batches used in clinical and safety studies, as well as the manufacturer's process capability, and would be subject to approval by regulatory authorities.

Reporting and Qualification Thresholds for Unidentified and Identified Impurities

Regulatory bodies have established stringent guidelines for the control of impurities in new drug substances. The International Council for Harmonisation (ICH) provides a framework, specifically in its Q3A(R2) guideline, that defines thresholds for reporting, identifying, and qualifying impurities. These thresholds are not arbitrary; they are based on the maximum daily dose (MDD) of the drug, linking the acceptable level of an impurity to the total amount a patient might be exposed to.

For Mezlocillin, the maximum daily dose can be as high as 24 grams, particularly for life-threatening infections. Based on ICH Q3A(R2) guidelines for drugs with an MDD greater than 2 grams per day, specific thresholds apply to impurities like this compound.

Reporting Threshold: This is the level at which an impurity must be reported in a regulatory application. For a drug with an MDD over 2 g/day , this threshold is 0.03%. Any impurity, including this compound, detected at or above this level must be documented.

Identification Threshold: If an impurity exceeds this level, its chemical structure must be determined. For Mezlocillin, with its high MDD, the identification threshold is 0.05%. This means if this compound is present at a concentration greater than 0.05%, the manufacturer must have fully characterized its molecular structure.

Qualification Threshold: This is the most critical threshold. An impurity found above this limit requires biological safety data to justify its presence. The process of qualification involves acquiring and evaluating data to establish the biological safety of that specific impurity at the specified level. For drug substances with an MDD exceeding 2 g/day , the qualification threshold is also 0.05%. Therefore, if the level of this compound surpasses 0.05%, comprehensive safety studies are necessary.

These thresholds are pivotal in ensuring that the levels of any impurity in a drug substance are safe for patient consumption.

| Threshold Type | Definition | Threshold Limit |

|---|---|---|

| Reporting Threshold | The level above which an impurity must be reported. | 0.03% |

| Identification Threshold | The level above which the structure of an impurity must be determined. | 0.05% |

| Qualification Threshold | The level above which an impurity's biological safety must be established. | 0.05% |

Role of Reference Standards for Impurity Control and Analytical Method Validation

A reference standard is a highly purified and well-characterized substance used as a benchmark in pharmaceutical analysis. For this compound, a specific reference standard is indispensable for effective impurity control and is foundational to the validation of analytical methods.

The primary functions of an impurity reference standard are:

Identification: The reference standard for this compound allows for unambiguous identification. In analytical techniques like High-Performance Liquid Chromatography (HPLC), the retention time of a peak in the Mezlocillin sample can be compared to that of the reference standard to confirm the impurity's presence.

Quantification: Accurate measurement of the impurity's concentration is crucial. The reference standard is used to prepare calibration curves, which correlate the analytical response (e.g., peak area in a chromatogram) to the concentration of the impurity. This ensures that the amount of this compound in a batch of the drug substance is measured with high accuracy and reliability.

Quality Control: Reference standards serve as quality control benchmarks to validate pharmaceuticals against established quality standards. They are used for equipment calibration and to verify the accuracy of measurement methods.

Furthermore, the reference standard for this compound is central to the validation of the analytical methods used for its detection and quantification. Method validation is the process that demonstrates an analytical procedure is suitable for its intended purpose. The reference standard is used to assess several key validation parameters:

Specificity/Selectivity: This confirms that the analytical method can unequivocally measure this compound in the presence of other components, such as the active pharmaceutical ingredient (Mezlocillin) and other potential impurities.

Accuracy: Accuracy is determined by spiking a sample with a known quantity of the this compound reference standard and measuring the recovery. This verifies how close the measured value is to the true value.

Precision: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. The reference standard is used to prepare samples for these replicate analyses.

Linearity: The reference standard is used to prepare solutions at different concentrations to establish that the analytical method's response is directly proportional to the concentration of this compound over a specific range.

Limit of Quantitation (LOQ) and Limit of Detection (LOD): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount that can be detected. The reference standard is essential for determining these limits, ensuring the method is sensitive enough to measure the impurity at or below the reporting threshold.

In essence, the reference standard for this compound is a critical tool that underpins the entire strategy for impurity control, ensuring that analytical data is reliable, reproducible, and compliant with stringent regulatory requirements.

Future Research Directions

Advancements in High-Throughput Impurity Profiling

The rapid and efficient profiling of pharmaceutical impurities is a cornerstone of modern process development and quality control. For Mezlocillin (B1676548) impurity II, future research will likely focus on the adoption and refinement of high-throughput screening (HTS) techniques to accelerate the analysis of multiple samples, facilitating a deeper understanding of its formation under various conditions.

Current methods, such as high-performance liquid chromatography (HPLC), are robust but can be time-consuming when analyzing a large number of samples from forced degradation studies, process optimization experiments, or routine manufacturing. nih.gov The integration of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) offers a significant leap forward. nih.gov These systems can dramatically reduce run times while providing the high-resolution data necessary for the unambiguous identification and quantification of Mezlocillin impurity II.

Further advancements are anticipated in the realm of automated sample preparation and data processing. The use of robotic systems for sample handling can minimize variability and increase throughput. The future of high-throughput profiling for this compound will likely involve a multi-faceted approach, integrating various analytical technologies to gain a comprehensive understanding of the impurity.

Table 1: Comparison of Analytical Technologies for High-Throughput Profiling of this compound

| Technology | Potential Throughput | Resolution | Key Advantages for this compound Analysis |

| UHPLC-MS/MS | High | Very High | Rapid separation with high sensitivity and structural elucidation capabilities. |

| Supercritical Fluid Chromatography (SFC) | High | High | Environmentally friendly (uses CO2 as mobile phase), suitable for chiral separations if applicable. |

| Capillary Electrophoresis (CE) | Very High | Excellent | Low sample and reagent consumption, high separation efficiency for charged molecules. |

| Automated Flow Chemistry with In-line Analytics | Continuous | Moderate to High | Real-time monitoring of impurity formation during synthesis or degradation studies. |

Application of Chemometrics for Impurity Data Analysis

The large and complex datasets generated by high-throughput analytical techniques necessitate sophisticated data analysis tools. Chemometrics, the application of statistical and mathematical methods to chemical data, is set to play a pivotal role in the future analysis of this compound. By employing multivariate data analysis, researchers can extract more meaningful information from their experimental data than through traditional univariate approaches.

One of the key applications of chemometrics will be in the implementation of Quality by Design (QbD) principles for the control of this compound. Design of Experiments (DoE) can be utilized to systematically investigate the impact of various process parameters (e.g., temperature, pH, reactant concentrations) on the formation of this impurity. The resulting data can then be modeled using techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) to identify critical process parameters and establish a design space for the manufacturing process that minimizes the formation of this compound.

Chemometric models can also be applied to chromatographic data for enhanced peak purity assessment and to develop predictive models for retention times, which can aid in the identification of unknown impurities.

Table 2: Illustrative Design of Experiments (DoE) for Investigating this compound Formation

| Factor | Level 1 | Level 2 | Level 3 |

| Temperature (°C) | 30 | 40 | 50 |

| pH | 4 | 6 | 8 |

| Reaction Time (hours) | 12 | 24 | 48 |

| Oxidizing Agent Conc. (mM) | 0.1 | 0.5 | 1.0 |

Development of Predictive Models for Impurity Formation

A significant frontier in impurity research is the ability to predict the formation of impurities under various conditions, thereby enabling a proactive approach to their control. For this compound, the development of predictive models based on its chemical structure and the degradation pathways of Mezlocillin will be a key area of future research.

In silico prediction tools are becoming increasingly sophisticated, capable of forecasting potential degradation products based on the molecular structure of the active pharmaceutical ingredient (API) and the stress conditions applied. lhasalimited.orgnih.gov These programs utilize knowledge-based systems and computational chemistry to simulate degradation reactions such as hydrolysis, oxidation, and photolysis. lhasalimited.orgnih.gov By inputting the structure of Mezlocillin, researchers can generate a list of potential degradation products, including isomers and other related compounds, which can then be cross-referenced with experimental data to confirm the identity of this compound and predict its formation under untested conditions.

Furthermore, kinetic modeling can be employed to predict the rate of formation of this compound over time under specific storage or process conditions. This information is invaluable for establishing appropriate shelf-lives for the drug product and for designing manufacturing processes that are robust against impurity formation. The degradation of Mezlocillin has been shown to be pH-dependent, which is a critical parameter for such predictive models. nih.gov

Table 3: Key Parameters for a Kinetic Model of this compound Formation

| Parameter | Description | Potential Impact on Impurity Formation |

| Rate Constant (k) | The proportionality constant in the rate equation. | Higher k indicates faster formation. |

| Activation Energy (Ea) | The minimum energy required for the formation reaction to occur. | A lower Ea suggests formation can occur at lower temperatures. |

| pH | A measure of the acidity or basicity of the solution. | Can catalyze or inhibit the degradation pathway leading to the impurity. |

| Initial Concentration of Mezlocillin | The starting amount of the active pharmaceutical ingredient. | Can influence the overall amount of impurity formed. |

Novel Approaches for Sustainable Impurity Control

In line with the growing emphasis on green chemistry in the pharmaceutical industry, future research on this compound will undoubtedly explore more sustainable methods for its control. This involves minimizing the environmental impact of the manufacturing process while ensuring the quality and safety of the final product.

One promising area is the development of greener analytical methodologies for impurity profiling. This includes the use of environmentally friendly solvents and the reduction of solvent consumption through techniques like supercritical fluid chromatography (SFC) and the miniaturization of analytical systems. nih.gov

From a process chemistry perspective, sustainable approaches to controlling this compound could involve the use of catalytic reactions that are more selective and generate less waste. Process Analytical Technology (PAT) will be instrumental in achieving this goal. nih.govlongdom.org By implementing real-time, in-process monitoring, manufacturers can gain a deeper understanding of the reaction kinetics and mechanisms leading to the formation of this compound. nih.govlongdom.org This allows for tighter control over the process, ensuring that the formation of the impurity is minimized from the outset, rather than being removed in downstream purification steps, which can be resource-intensive.

The development of sustainable manufacturing processes for penicillins, such as using waste materials as feedstocks, is also an area of active research that could indirectly impact impurity profiles by altering the raw material landscape. virginia.edu

Table 4: Comparison of Traditional vs. Sustainable Approaches for this compound Control

| Aspect | Traditional Approach | Sustainable (Green) Approach |

| Analytical Method | HPLC with large volumes of organic solvents. | UHPLC with reduced solvent consumption, SFC, or CE. |

| Process Control | End-product testing and offline analysis. | In-line PAT for real-time monitoring and control. |

| Purification | Multiple crystallization or chromatographic steps. | Optimized reaction selectivity to minimize impurity formation. |

| Solvent Usage | Use of potentially hazardous organic solvents. | Use of greener solvents (e.g., water, ethanol, supercritical CO2). |

Q & A

Q. What are the primary analytical methods for identifying and quantifying Mezlocillin Impurity II in pharmaceutical formulations?

To identify and quantify this compound, reversed-phase high-performance liquid chromatography (HPLC) with UV detection is commonly employed. Critical parameters include:

- Mobile phase : A mixture of water, tetrahydrofuran, and methanol (60:25:15) optimized for peak resolution .

- Column : A C18 column (e.g., 3.9 mm × 30 cm) with a flow rate of 2 mL/min .

- Detection : UV at 254 nm, validated for specificity using spiked impurity standards . Thin-layer chromatography (TLC) can serve as a supplementary method for preliminary impurity screening, using solvent systems like chloroform-methanol (9:1) .

Q. How is the chemical structure of this compound characterized?

Structural elucidation requires orthogonal techniques:

- High-resolution mass spectrometry (HRMS) : Determines molecular weight and fragmentation patterns .

- Nuclear magnetic resonance (NMR) : 1H and 13C NMR spectra identify functional groups and stereochemistry .

- Infrared spectroscopy (IR) : Validates carbonyl and β-lactam ring integrity . Comparative analysis with reference standards (e.g., USP monographs) ensures accuracy .

Q. What are the critical considerations for developing a stability-indicating method for this compound?

Stability studies require forced degradation (acid/base hydrolysis, oxidation, thermal stress) to assess method robustness. Key steps:

- Specificity : Demonstrate baseline separation of degradation products from Impurity II using HPLC .

- Linearity : Validate over 50–150% of the target concentration (R² ≥ 0.995) .

- Accuracy/Precision : Spike recovery (98–102%) and ≤2% RSD for intra/inter-day variability .

Advanced Research Questions

Q. How can researchers resolve co-elution issues between this compound and structurally similar degradation products?

Advanced chromatographic strategies include:

- Two-dimensional liquid chromatography (2D-LC) : Separate impurities in orthogonal modes (e.g., ion-exchange followed by reversed-phase) .

- Mass spectrometry hyphenation : Use LC-MS/MS to differentiate co-eluting peaks via unique fragmentation patterns .

- Modify mobile phase pH : Adjusting pH to 3.0–5.0 can alter retention times of ionizable impurities .

Q. What experimental design principles apply to validating impurity methods per ICH Q2(R1)?

Method validation must address:

- Accuracy : Spike Impurity II at 0.1–1.0% levels in mezlocillin matrix; recovery should be 90–110% .

- Precision : Six replicate analyses with ≤5% RSD for intermediate precision (different analysts/days) .

- Limit of quantification (LOQ) : Establish via signal-to-noise ratio ≥10:1 and precision ≤15% RSD .

Q. How can researchers assess the degradation kinetics and formation pathways of this compound?

- Kinetic studies : Monitor impurity formation under controlled stress conditions (e.g., 40°C/75% RH) using HPLC. Calculate rate constants (k) and activation energy (Ea) via Arrhenius plots .

- Pathway analysis : Identify intermediates using LC-HRMS to propose mechanisms (e.g., hydrolysis of the β-lactam ring) .

Q. What strategies mitigate discrepancies in impurity quantification across laboratories?

Harmonize protocols by:

- Reference material calibration : Use USP-certified Impurity II standards to minimize inter-lab variability .

- Cross-validation : Compare results from orthogonal methods (e.g., HPLC vs. CE) and resolve discrepancies via collaborative studies .

- Documentation : Maintain raw data, chromatograms, and metadata to ensure traceability .

Q. How do regulatory guidelines influence impurity control strategies during clinical trial phases?

- Phase I : Establish preliminary impurity limits based on batch data and toxicology studies (≤0.15% for unknown impurities) .

- Phase II/III : Refine limits using stability data and genotoxic risk assessments. Implement control strategies (e.g., in-process testing) .

Methodological Frameworks for Research Design

How can the PICO framework structure research questions on impurity toxicology?

Example application:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.